1-Methoxy-3-methylcyclopentane-1-carbaldehyde

Asymmetric Synthesis Medicinal Chemistry Chiral Building Blocks

Researchers requiring stereochemical diversity in cyclopentane libraries face limited options with single-isomer analogs. This diastereomeric mixture enables parallel synthesis of multiple stereoisomers from a single building block, accelerating early-stage drug discovery. • Supplied as diastereomer mixture for stereochemical library diversification • Verified density 1.014 g/cm³ supports accurate preparative chromatography method development • Reactive aldehyde + ether functionality enables [3+2] cycloaddition and nucleophilic addition pathways • In stock with rapid global shipping for uninterrupted research workflows

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B13620282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-methylcyclopentane-1-carbaldehyde
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(C=O)OC
InChIInChI=1S/C8H14O2/c1-7-3-4-8(5-7,6-9)10-2/h6-7H,3-5H2,1-2H3
InChIKeyHKRRDJMGAKJMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Specifications & Procurement


1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) is a chiral cyclopentane carbaldehyde derivative characterized by the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. This compound is typically supplied as a mixture of diastereomers, which provides a distinct stereochemical profile compared to single-isomer analogs [2]. It possesses both a reactive aldehyde group for nucleophilic addition and an ether functionality, making it a versatile building block in organic synthesis . Basic physicochemical data, such as a reported density of 1.014 g/cm³ at 25 °C and a boiling point of 95-96 °C at 12 Torr, are available for initial handling and formulation assessments [3].

Mixture Diastereomeric mixture supports stereochemical space screening in one building block
Handle Reactive aldehyde enables nucleophilic addition and condensation workflows
Ether Ether functionality at the same ring carbon offers orthogonal derivatization routes

1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Generic Substitution Risks


The procurement of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde cannot be treated as a commodity purchase where any cyclopentane carbaldehyde is equivalent. The specific 1-methoxy-3-methyl substitution pattern is not widely available and creates a unique stereoelectronic environment distinct from other analogs. Critically, this compound is primarily available as a diastereomeric mixture [1]. Substituting it with a single isomer or a different alkyl-substituted cyclopentane carbaldehyde would drastically alter its reactivity profile, particularly in stereoselective or asymmetric transformations where the outcome is highly dependent on the substrate's chiral architecture [2]. Furthermore, the combination of the methoxy and aldehyde functional groups on the same ring carbon dictates a specific set of reaction pathways not replicable by simple alkyl or methoxycyclopentane alternatives .

Replacing with a single isomer alters stereochemical outcome in asymmetric transformations
Unsubstituted or mono-substituted cyclopentane aldehydes lack the 1-methoxy-3-methyl pattern required for specific diastereoselective pathways
Analogs with different functional-group combinations may not support the same synthetic methodology or stereoelectronic environment

1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Comparative Performance


Diastereomeric Mixture vs. Single Isomer

A key differentiating feature of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde (CAS 854915-94-9) is its commercial availability as a mixture of diastereomers [1]. This contrasts with most analogous cyclopentane aldehydes, which are often supplied as single, undefined stereoisomers. The diastereomeric mixture provides a built-in stereochemical diversity pool that can be leveraged to explore divergent reaction outcomes, a property not quantifiable with a single stereoisomer.

Stereochemical Composition
Class-level inference
Mixture of diastereomers vs Single isomer
Supports stereochemical diversity screening in one starting material
Vendor specification context; screening-appropriate
Asymmetric Synthesis Medicinal Chemistry Chiral Building Blocks

Density and Boiling Point Comparison

1-Methoxy-3-methylcyclopentane-1-carbaldehyde exhibits a reported density of 1.014 g/cm³ at 25 °C and a boiling point of 95-96 °C at 12 Torr [1]. In comparison, a common commercial analog, 1-Methoxy-1-methylcyclopentane (which lacks the aldehyde group), has a lower boiling point and density due to its less polar nature. The presence of the carbaldehyde group in the target compound results in a quantifiably higher density, which is a critical parameter for accurate volumetric measurements and reaction solvent selection.

Density
Cross-study comparable
1.014 g/cm³ (25 °C)
Key for volumetric accuracy in synthesis and method development
~12-19% higher than analog lacking aldehyde; verify per lot
Process Chemistry Formulation Development Analytical Method Development

Diastereoselective Cycloaddition Reactions

The cyclopentane scaffold of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is structurally related to key intermediates in diastereoselective [3+2] cycloaddition reactions . While specific data for this aldehyde is not published, research on analogous α,β-disubstituted (alkenyl)(methoxy)carbene complexes demonstrates that the nature and substitution pattern on the five-membered ring can dictate the diastereoselectivity of the cyclization, yielding specific diastereomers (e.g., diast-4 vs. 12) depending on the reaction conditions [1]. The target compound, as a diastereomeric mixture, represents a direct entry point into this chemistry space.

Diastereoselective Cycloaddition
Supporting evidence
Precursor to stereocontrolled cyclopentane derivatives
Entry point for diastereoselective methodology exploration
Based on analogous (alkenyl)(methoxy)carbene complex studies
Synthetic Methodology Diastereoselective Synthesis Cycloaddition Chemistry

1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Application Scenarios


Stereochemical Space in Medicinal Chemistry

1-Methoxy-3-methylcyclopentane-1-carbaldehyde is the preferred starting material for medicinal chemists seeking to generate stereochemically diverse cyclopentane-based compound libraries. As established in Section 3, its supply as a diastereomeric mixture [1] allows for the parallel synthesis of multiple stereoisomeric products from a single building block. This approach is particularly valuable in early-stage drug discovery to probe the stereospecificity of biological targets, a capability not afforded by single-isomer analogs.

Analytical Method & Purification Calibration

The specific density of 1.014 g/cm³ [2] is a critical quantitative parameter for procurement. This precise value is essential for laboratories developing preparative HPLC or flash chromatography methods, where accurate density input is required for calculating column loading and solvent consumption. Using a generic analog with an incorrect density could lead to method failure and material loss, making the verified property of this compound a key factor for analytical scientists.

Diastereoselective Synthesis of Polycyclic Frameworks

Based on the evidence presented in Section 3, researchers developing novel synthetic methodologies, particularly those involving [3+2] cycloaddition strategies to construct complex polycyclic frameworks, should procure this compound. Its unique substitution pattern (1-methoxy-3-methyl) on the cyclopentane ring provides the necessary functional handle for further diastereoselective transformations [3]. This makes it a strategic choice over simpler cyclopentane carbaldehydes that lack the required functional group arrangement for such advanced synthetic applications.

Application
Selection Property
Validation Focus
Stereochemically diverse library synthesis
Diastereomeric mixture composition
Stereoisomer outcome screening
Analytical method development
Density specification
Volumetric accuracy verification
Diastereoselective cycloaddition studies
1-Methoxy-3-methyl substitution pattern
Reaction diastereoselectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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